molecular formula C12H11ClO3 B8522061 (2-Chloro-6-methoxy-phenyl)-(2-furyl)methanol

(2-Chloro-6-methoxy-phenyl)-(2-furyl)methanol

Cat. No. B8522061
M. Wt: 238.66 g/mol
InChI Key: VHIYMKNEVQSAOE-UHFFFAOYSA-N
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Description

(2-Chloro-6-methoxy-phenyl)-(2-furyl)methanol is a useful research compound. Its molecular formula is C12H11ClO3 and its molecular weight is 238.66 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C12H11ClO3

Molecular Weight

238.66 g/mol

IUPAC Name

(2-chloro-6-methoxyphenyl)-(furan-2-yl)methanol

InChI

InChI=1S/C12H11ClO3/c1-15-9-5-2-4-8(13)11(9)12(14)10-6-3-7-16-10/h2-7,12,14H,1H3

InChI Key

VHIYMKNEVQSAOE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)Cl)C(C2=CC=CO2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of furan (10.7 mL, 147 mmol) in anhydrous tetrahydrofuran (100 mL) under an N2 atmosphere at −10°C. was added n-butyl lithium (65 mL of a 2.5M solution in hexanes, 162 mmol) dropwise over 35 minutes (the internal temperature was maintained at less than −7°C.). The mixture was stirred at this temperature for 1 hour 35 minutes before adding a solution of 2-chloro-6-methoxy-benzaldehyde (27.6 g, 162 mmol) in anhydrous tetrahydrofuran (100 mL) dropwise over 1 h 30 (internal temperature approx −5°C.). On completion of addition, the reaction mixture was warmed to room temperature and stirred at this temperature for 18 hours. Water (100 mL) was added then the mixture was diluted with EtOAc (100 ml). The phases were separated and aqueous phase was extracted into EtOAc (2×100 ml). The combined organics extracts were washed with brine (50 ml), dried over MgSO4 and concentrated to a yellow oil. The crude product was adsorbed onto silica and purified by flash chromatography over silica using an EtOAc/isohexane gradient to give the desired product (33.9 g, 97%) as a yellow solid. 1H NMR (400 MHz, CDCl3) δ ppm 7.37 (d, 1H), 7.25-7.21 (m, 1H), 7.05 (dd, 1H), 6.89 (d, 1H), 6.34-6.29 (m, 2H), 6.06 (dt, 1H), 4.38 (d, 1H), 3.87 (s, 3H).
Name
Quantity
10.7 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
27.6 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
97%

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